molecular formula C14H17NO B1329249 FURFURYLAMINE, alpha-BENZYL-N-ETHYL- CAS No. 73839-70-0

FURFURYLAMINE, alpha-BENZYL-N-ETHYL-

Cat. No.: B1329249
CAS No.: 73839-70-0
M. Wt: 215.29 g/mol
InChI Key: JJZNSQAREZKLGY-UHFFFAOYSA-N
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Description

Furfurylamine, alpha-benzyl-N-ethyl- is an organic compound with the chemical formula C14H17NO. It is a colorless to pale yellow liquid with a strong odor. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furfurylamine, alpha-benzyl-N-ethyl- can be synthesized through the reductive amination of furfural with ammonia . This process involves the reaction of furfural with ammonia in the presence of a reducing agent, typically under mild synthetic conditions supported by microwave radiation . The reaction time, solvent, and amounts of the substrates are optimized to achieve good yields .

Industrial Production Methods

In industrial settings, the production of furfurylamine, alpha-benzyl-N-ethyl- often involves the use of effective coupling reagents such as DMT/NMM/TsO− or EDC . These reagents facilitate the formation of ester and amide derivatives containing furan rings, which are then further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Furfurylamine, alpha-benzyl-N-ethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include:

    Oxides: Formed through oxidation.

    Amines: Formed through reduction.

    Derivatives: Formed through substitution reactions.

Scientific Research Applications

Furfurylamine, alpha-benzyl-N-ethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of furfurylamine, alpha-benzyl-N-ethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to furfurylamine, alpha-benzyl-N-ethyl- include:

    Furfurylamine: An aromatic amine typically formed by the reductive amination of furfural with ammonia.

    Furan-2-ylmethanethiol: The corresponding thiol derivative.

    Furfuryl alcohol: The corresponding alcohol derivative.

    2-Furoic acid: The corresponding carboxylic acid derivative.

Uniqueness

Furfurylamine, alpha-benzyl-N-ethyl- is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its versatility and utility in scientific research and industrial applications.

Properties

IUPAC Name

N-ethyl-1-(furan-2-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12/h3-10,13,15H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZNSQAREZKLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-70-0
Record name Furfurylamine, alpha-benzyl-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073839700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: T5OJ BYM2&1R
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Record name Furfurylamine, alpha-benzyl-N-ethyl-
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